molecular formula C15H13N3O2S2 B5527659 5,6-Dimethyl-4-[(4-nitrophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine

5,6-Dimethyl-4-[(4-nitrophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine

Cat. No.: B5527659
M. Wt: 331.4 g/mol
InChI Key: PXINTLDFHXKBDE-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4-[(4-nitrophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl groups at positions 5 and 6, and a 4-nitrophenylmethylsulfanyl group at position 4. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-4-[(4-nitrophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxamides with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques, are likely to be employed to ensure the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4-[(4-nitrophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, thereby altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts or desiccants as needed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5,6-Dimethyl-4-[(4-nitrophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4-[(4-nitrophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways depend on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

Uniqueness

5,6-Dimethyl-4-[(4-nitrophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,6-dimethyl-4-[(4-nitrophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-9-10(2)22-15-13(9)14(16-8-17-15)21-7-11-3-5-12(6-4-11)18(19)20/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXINTLDFHXKBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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